molecular formula C9H8Cl2N2OS B2981649 4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride CAS No. 2172451-18-0

4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride

Cat. No.: B2981649
CAS No.: 2172451-18-0
M. Wt: 263.14
InChI Key: OFGXSEWRIDGRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-benzothiophene-2-carbohydrazide hydrochloride is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at the 4-position and a carbohydrazide group at the 2-position, further stabilized as a hydrochloride salt. This structural configuration enhances its solubility in polar solvents, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-chloro-1-benzothiophene-2-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS.ClH/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11;/h1-4H,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGXSEWRIDGRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride typically involves the reaction of 4-chloro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • The hydrochloride salt in the main compound and enhances water solubility compared to neutral derivatives like and .
  • Substituent Effects: The 4-chloro group in the main compound vs. The pentadecyl chain in introduces lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the main compound is unavailable, structural analogs provide insights:

  • Benzothiophene Derivatives : Compounds like ’s 3-chloro derivative are often explored for antitumor or antimicrobial activity due to their planar aromatic systems and hydrogen-bonding capacity .
  • Hydrazine Hydrochlorides: ’s phenyl-based hydrazine hydrochloride may exhibit neuropharmacological effects, as hydrazine derivatives are precursors in antidepressant synthesis (e.g., monoamine oxidase inhibitors) .

Commercial and Research Viability

  • The discontinuation of the main compound () suggests challenges in synthesis, stability, or low demand compared to analogs like and , which are actively synthesized and marketed.
  • Schiff base derivatives () are more frequently studied due to their versatility in metal coordination and biological activity .

Biological Activity

4-Chloro-1-benzothiophene-2-carbohydrazide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections provide a detailed overview of its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of 4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride typically involves the condensation of 4-chloro-1-benzothiophene-2-carboxylic acid with hydrazine derivatives, leading to the formation of the carbohydrazide. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions, which have shown promising results in terms of efficiency and environmental sustainability.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of 4-chloro-1-benzothiophene-2-carbohydrazide against various bacterial strains. A notable study reported its activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial properties.

CompoundMIC (µg/mL)Target Bacteria
4-Chloro-1-benzothiophene-2-carbohydrazide4S. aureus ATCC 29213
8MRSA SF8300
16MRSA ST20171643

These findings suggest that the compound exhibits strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its anticancer potential. Cytotoxicity assays performed on human cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer), demonstrated that 4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride exhibits low cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable therapeutic index .

Study on Antitubercular Activity

A study focusing on the antitubercular activity of benzo[b]thiophene derivatives highlighted the potential of compounds similar to 4-chloro-1-benzothiophene-2-carbohydrazide against Mycobacterium tuberculosis . Compounds derived from this class showed promising results with MIC values ranging from 2.73 to 22.86 µg/mL against multidrug-resistant strains . This indicates that structural modifications in benzothiophene derivatives can lead to enhanced activity against tuberculosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of halogen substituents, such as chlorine, significantly enhances the biological activity of benzothiophene derivatives. For instance, compounds with multiple chloro groups exhibited improved antimicrobial and anticancer activities compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride?

  • Methodological Answer : A common approach involves reacting 4-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate under controlled conditions (e.g., reflux in ethanol). The intermediate hydrazide is then treated with hydrochloric acid to form the hydrochloride salt. Reaction optimization may require monitoring by TLC or HPLC to ensure completion. Purification via recrystallization from ethanol/water mixtures is typical .

Q. How can the purity of 4-chloro-1-benzothiophene-2-carbohydrazide hydrochloride be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with a methanol/water gradient (e.g., 60:40 v/v) and UV detection at 254 nm to assess purity.
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase, visualized under UV light or iodine vapor.
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) to validate molecular composition .

Q. What crystallographic methods are suitable for structural determination of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Crystals can be grown via slow evaporation of a saturated solution in ethanol. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) resolves bond lengths and angles, with R-factors < 0.05 indicating high accuracy .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural verification?

  • Methodological Answer : Discrepancies between NMR, MS, and crystallographic data may arise from polymorphism or solvent inclusion. Mitigation strategies:

  • Re-crystallization : Test multiple solvent systems to isolate pure polymorphs.
  • Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹) and high-resolution MS for exact mass validation.
  • Dynamic NMR : Investigate conformational flexibility in solution that may explain spectral inconsistencies .

Q. What challenges arise in optimizing reaction yields for this compound’s synthesis?

  • Methodological Answer : Key challenges include:

  • Chlorination Selectivity : Competing substitution at other aromatic positions, mitigated by using Lewis acids (e.g., AlCl₃) in dry dichloromethane.
  • Hydrazide Stability : Avoid over-acidification during hydrochlorination, which can hydrolyze the hydrazide. Monitor pH and temperature rigorously.
  • By-Product Formation : Use column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted starting materials or dimeric by-products .

Q. How can by-products in the synthesis be systematically identified and quantified?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase chromatography coupled with tandem MS to detect low-abundance impurities. Use fragmentation patterns to assign structures.
  • Quantitative NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.
  • Kinetic Studies : Track by-product formation over time under varying conditions (temperature, stoichiometry) to identify optimal reaction windows .

Q. What strategies resolve crystal twinning issues during X-ray diffraction analysis?

  • Methodological Answer : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws. Data integration software (e.g., SAINT) can deconvolute overlapping reflections. If twinning persists, re-crystallize using micro-seeding techniques or additives (e.g., ionic liquids) to promote single-crystal growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.